p-Methoxyphenylbiguanide
Overview
Description
p-Methoxyphenylbiguanide: is a chemical compound with the molecular formula C9H13N5O It is a derivative of biguanide, featuring a methoxy group attached to the para position of the phenyl ring
Mechanism of Action
Target of Action
p-Methoxyphenylbiguanide, also known as N-(4-methoxyphenyl)imidodicarbonimidic diamide, is a member of the biguanide family . Biguanides are known to have a broad spectrum of targets, including various enzymes and transporters . .
Biochemical Pathways
Biguanides are known to affect several biochemical pathways. They are thought to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors . .
Pharmacokinetics
The pharmacokinetics of biguanides involve various organic cation transporters (OCT), including OCT1 (SLC22A1), OCT2 (SLC22A2), OCT3 (SLC22A3), MATE1 (SLC47A1), MATE2 (SLC47A2), PMAT (SLC29A4), and OCTN1 (SLC22A4) . These transporters mediate the entry of biguanides into target tissues . .
Result of Action
The result of biguanide action is typically a decrease in ATP production due to inhibition of mitochondrial complex I, leading to activation of compensatory responses . .
Action Environment
The action of biguanides can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of biguanides, potentially influencing their absorption, distribution, and excretion . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenylbiguanide typically involves the reaction of p-methoxyaniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methoxyphenylbiguanide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the phenyl ring, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as p-methoxybenzoic acid.
Reduction: Reduced species like p-methoxyaniline.
Substitution: Substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: p-Methoxyphenylbiguanide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound has been investigated for its potential therapeutic properties, including its use as an antidiabetic agent due to its structural similarity to other biguanides like metformin.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Metformin: A widely used antidiabetic drug with a similar biguanide structure.
Phenformin: Another antidiabetic biguanide with a more potent effect but higher risk of side effects.
Proguanil: An ant
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRZIDBWCMAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195770 | |
Record name | Biguanide, 1-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43191-41-9 | |
Record name | N-(4-Methoxyphenyl)imidodicarbonimidic diamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43191-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043191419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxyphenylbiguanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biguanide, 1-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-METHOXYPHENYLBIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3020KZD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when p-Methoxyphenylbiguanide reacts with benzoylacetone in the presence of an acid?
A1: When this compound reacts with benzoylacetone in the presence of a proton (acting as an acid), it forms an eight-membered ring compound. This compound is called 4-amino-2-(p-methoxyphenylamino)-6-methyl-8-phenyl-1,3,5-triazacyclooctatetraene []. Interestingly, this compound forms two distinct isomers of this eight-membered ring structure under these conditions, and these isomers can easily interconvert when heated [].
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